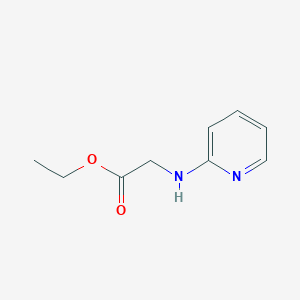

Ethyl 2-(pyridin-2-ylamino)acetate

Description

BenchChem offers high-quality Ethyl 2-(pyridin-2-ylamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(pyridin-2-ylamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53051-79-9 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2-(pyridin-2-ylamino)acetate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11) |

InChI Key |

WWGWYEOFQJFARR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC=N1 |

Origin of Product |

United States |

Contextualization Within N Pyridylaminoacetate Chemical Space

The N-pyridylaminoacetate scaffold is characterized by a pyridine (B92270) ring linked to an acetate (B1210297) group via a secondary amine bridge. Ethyl 2-(pyridin-2-ylamino)acetate is a primary example of this structural class, where the amino group is attached at the 2-position of the pyridine ring. This linkage is pivotal, as the electronic properties of the pyridine ring directly influence the reactivity and potential applications of the entire molecule.

The chemical space of N-pyridylaminoacetates and their analogs is populated by a variety of structurally related compounds. These analogs, which include variations in the alkyl chain of the ester and substitutions on the pyridine ring, are instrumental in understanding the potential of the core structure. For instance, the corresponding propionate (B1217596), ethyl 3-(pyridin-2-ylamino)propanoate, has been synthesized and is a known intermediate. patsnap.comgoogle.com Another close relative is Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate, which features an additional carbonyl group, transforming the acetate moiety into an oxamate (B1226882). pharmaffiliates.com This oxamate is noted as an intermediate in the synthesis of certain pharmaceuticals, highlighting the potential of the pyridin-2-ylamino framework as a building block.

Further exploration of this chemical space reveals compounds like Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, an intermediate in the synthesis of the anticoagulant drug Edoxaban. chemicalbook.com The introduction of a substituent on the pyridine ring, in this case, a chloro group, demonstrates how modifications to the pyridine core can be used to tune the molecule's properties for specific applications. The table below illustrates the structural relationship between Ethyl 2-(pyridin-2-ylamino)acetate and its closely related analogs.

| Compound Name | Structure | Key Structural Difference from Ethyl 2-(pyridin-2-ylamino)acetate |

|---|---|---|

| Ethyl 2-(pyridin-2-ylamino)acetate |  | N/A (Reference Compound) |

| Ethyl 3-(pyridin-2-ylamino)propanoate |  | Propanoate instead of acetate (extra CH₂ group) |

| Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate |  | Oxo group on the acetate moiety (oxamate) |

| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate |  | Oxo group on the acetate and a chloro substituent on the pyridine ring |

Despite the existence of these related compounds, Ethyl 2-(pyridin-2-ylamino)acetate itself remains a less-explored molecule in the scientific literature. Its synthesis, while not explicitly detailed in numerous publications, can be inferred from related procedures, such as the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674) to form the propionate analog. google.com This suggests that a similar reaction with an ethyl haloacetate could yield the target compound.

Significance of Pyridine Based Compounds in Medicinal and Organic Synthesis

In the realm of medicinal chemistry, the pyridine (B92270) motif is a well-established pharmacophore found in a multitude of FDA-approved drugs. nih.gov These drugs span a wide range of therapeutic areas, demonstrating the scaffold's versatility. The table below lists some prominent examples of pyridine-containing pharmaceuticals.

| Drug Name | Therapeutic Class | Significance of Pyridine Moiety |

|---|---|---|

| Imatinib (B729) | Anticancer (Kinase inhibitor) | Essential for binding to the target kinase. nih.gov |

| Amlodipine | Antihypertensive (Calcium channel blocker) | Contributes to the drug's pharmacokinetic profile. nih.gov |

| Omeprazole | Antiulcer (Proton pump inhibitor) | Part of the core structure responsible for its mechanism of action. nih.gov |

| Atazanavir | Antiviral (Protease inhibitor) | Interacts with the active site of the viral protease. nih.gov |

From the perspective of organic synthesis, pyridine and its derivatives are invaluable as catalysts, reagents, and building blocks. The lone pair of electrons on the nitrogen atom allows pyridine to function as a base and a nucleophile. It is commonly used to scavenge acids produced in reactions, such as acylations. Furthermore, the pyridine ring can be modified through various reactions, including electrophilic and nucleophilic substitutions, to introduce a wide array of functional groups. The development of N-aminopyridinium salts has further expanded the synthetic utility of pyridines, enabling their use in a range of C-N bond-forming reactions. nih.govrsc.org

Scope and Research Imperatives of the Current Review

Established Synthetic Pathways for Ethyl 2-(pyridin-2-ylamino)acetate

The primary and most well-documented method for synthesizing Ethyl 2-(pyridin-2-ylamino)acetate involves the nucleophilic substitution reaction between 2-aminopyridine (B139424) and an ethyl haloacetate.

Reaction of 2-Aminopyridine with Ethyl Chloroacetate (B1199739)

The fundamental reaction for producing Ethyl 2-(pyridin-2-ylamino)acetate is the N-alkylation of 2-aminopyridine with ethyl chloroacetate. In this reaction, the amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to chlorine. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding the desired ester product, RNH-CH2-COOC2H5, where R is the pyridin-2-yl group. researchgate.net A byproduct of this condensation reaction is hydrochloric acid (HCl). researchgate.net

The general scheme for this synthesis is as follows:

2-Aminopyridine + Ethyl Chloroacetate → Ethyl 2-(pyridin-2-ylamino)acetate + HCl

To drive the reaction to completion, a base is typically added to neutralize the hydrochloric acid formed, preventing the protonation of the starting amine.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of the synthesis of Ethyl 2-(pyridin-2-ylamino)acetate are highly dependent on the reaction conditions. Researchers have explored various solvents, bases, temperatures, and reaction times to optimize the outcome. While the reaction can be performed, it is often characterized by long reflux times and modest yields, though it can produce a product of good purity. researchgate.net

Several strategies have been employed to enhance the yield and reaction rate:

Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. Anhydrous potassium carbonate (K2CO3) is a commonly used base, often in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). researchgate.netresearchgate.nettsijournals.com For instance, one method involves refluxing the reactants with anhydrous potassium carbonate in dry acetone for approximately 10 hours. tsijournals.com Another approach utilizes potassium carbonate in DMF with stirring at 60°C for 5 hours. researchgate.net The use of a stronger base like sodium ethoxide in absolute ethanol (B145695) has also been reported, requiring a shorter reflux time of 6 hours. tsijournals.com

Temperature and Duration: The reaction generally requires heating. Refluxing the mixture is a common practice to increase the reaction rate. researchgate.nettsijournals.com The duration can vary significantly, from a few hours to over ten hours, depending on the specific reagents and conditions used. researchgate.nettsijournals.com

Purification: After the reaction, the work-up procedure is crucial for isolating a pure product. This typically involves filtering off the inorganic salts, evaporating the solvent, and potentially using techniques like recrystallization to purify the final compound. tsijournals.com

The table below summarizes various reported reaction conditions for similar N-alkylation reactions using ethyl chloroacetate, illustrating the range of parameters that can be adjusted for optimization.

| Reactant | Base | Solvent | Temperature | Time | Reference |

| 2-Substituted Pyridone | Anhydrous K2CO3 | Dry Acetone | Reflux | 10 hrs | tsijournals.com |

| 2-Substituted Pyridone | Sodium Ethoxide | Absolute Ethanol | Reflux | 6 hrs | tsijournals.com |

| Amine | K2CO3 | Acetone | Reflux | Long duration | researchgate.net |

| Pyrazolopyrimidinone | K2CO3 | Acetonitrile (B52724) | Reflux | 12 hrs | ekb.eg |

This table presents a compilation of conditions from various sources for analogous reactions to provide a comparative overview.

Precursors and Building Blocks in N-Pyridylaminoacetate Synthesis

The synthesis of the N-pyridylaminoacetate scaffold relies on two key types of precursor molecules.

The foundational building blocks for the synthesis of Ethyl 2-(pyridin-2-ylamino)acetate are:

A Pyridine Source: For the target compound, 2-aminopyridine is the essential precursor. rsc.org It provides the core heterocyclic ring structure and the nucleophilic amino group necessary for the key bond-forming step.

An Acetate Moiety: Ethyl chloroacetate serves as the source for the ethyl acetate group. researchgate.nettsijournals.comekb.eg It is an effective alkylating agent due to the presence of the chlorine atom, which is a good leaving group, facilitating the nucleophilic substitution reaction. researchgate.net

The general availability and reactivity of these precursors make them common starting points in the synthesis of various substituted N-pyridylaminoacetate derivatives and other related heterocyclic compounds. researchgate.netchemicalbook.comresearchgate.net The reaction between primary amines and ethyl chloroacetate is a fundamental method for producing N-substituted glycine (B1666218) esters. researchgate.net

Formation of Hydrazide Derivatives (e.g., 2-(Pyridin-2-ylamino)acetohydrazide)

The ester functionality in ethyl 2-(pyridin-2-ylamino)acetate readily undergoes reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide derivative, 2-(pyridin-2-ylamino)acetohydrazide. This transformation is a crucial step in the synthesis of more complex heterocyclic systems. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. mdpi.comresearchgate.net The resulting acetohydrazide serves as a key intermediate for the synthesis of various biologically active molecules, including those containing 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and 1,3,4-oxadiazole (B1194373) moieties. mdpi.com

The general procedure involves dissolving the starting ester in ethanol and adding hydrazine hydrate. The mixture is then stirred at room temperature or heated to ensure the completion of the reaction. researchgate.netnih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov Once the reaction is complete, the product, 2-(pyridin-2-ylamino)acetohydrazide, can be isolated and purified.

This hydrazide is a valuable building block. For instance, it can be further reacted with various isothiocyanates to produce thiosemicarbazide (B42300) derivatives. mdpi.com These thiosemicarbazides can then undergo cyclization under acidic or basic conditions to yield 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively. mdpi.com

Synthesis of Imine and Azetidine (B1206935) Derivatives via Condensation Reactions

The amino group in ethyl 2-(pyridin-2-ylamino)acetate can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imine derivatives, also known as Schiff bases. redalyc.org These reactions are typically catalyzed by an acid and involve the removal of a water molecule. redalyc.org

The synthesis of imines from primary amines and carbonyl compounds is a well-established transformation in organic chemistry. redalyc.org The resulting C=N double bond in the imine can be further functionalized, making these compounds valuable synthetic intermediates.

While direct synthesis of azetidine derivatives from ethyl 2-(pyridin-2-ylamino)acetate through condensation reactions is not extensively documented, azetidines, which are four-membered nitrogen-containing heterocycles, can be synthesized through various other methods. These methods often involve the cyclization of γ-amino alcohols or the reaction of imines with α,β-unsaturated compounds. organic-chemistry.org For example, palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of a picolinamide-protected amine can lead to the formation of azetidines. organic-chemistry.org

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Tetrazoles)

Ethyl 2-(pyridin-2-ylamino)acetate and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, including tetrazoles. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and are of significant interest due to their wide range of biological activities. ekb.eg

One common method for synthesizing tetrazoles involves the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov For instance, the hydrazide derivative, 2-(pyridin-2-ylamino)acetohydrazide, can be converted into a Schiff base by reacting with an aldehyde. ekb.eg This Schiff base can then be treated with sodium azide to yield the corresponding tetrazole derivative. ekb.eg

Another approach involves the cyclization of formazans. For example, the reaction of 1-(2'-pyrimidyl)-3,5-diphenylformazans with N-bromosuccinimide has been shown to produce 2,5-diphenyltetrazoles. researchgate.net The synthesis of tetrazoles can also be achieved through multicomponent reactions, which offer an efficient way to generate molecular diversity. nih.gov

The general synthetic route to tetrazoles from the hydrazide derivative of ethyl 2-(pyridin-2-ylamino)acetate can be summarized as follows:

Reaction of 2-(pyridin-2-ylamino)acetohydrazide with an appropriate aldehyde in the presence of an acid catalyst to form the corresponding Schiff base. ekb.eg

Cyclization of the Schiff base with sodium azide to form the tetrazole ring. ekb.eg

Incorporation into Polycyclic and Complex Organic Scaffolds

The structural features of ethyl 2-(pyridin-2-ylamino)acetate make it a suitable building block for the construction of polycyclic and complex organic scaffolds. The presence of both an amino group and an ester functionality allows for a variety of chemical transformations and the introduction of diverse substituents.

For example, the pyridyl nitrogen and the amino group can participate in cyclization reactions to form fused ring systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions to build larger molecular architectures.

One notable application is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, which are potent inhibitors of cyclin-dependent kinases and have potential applications in the treatment of cell proliferative diseases. google.com The synthesis of these complex structures often involves multiple steps, starting with the functionalization of the pyridine ring, followed by cyclization reactions to build the fused pyrimidine (B1678525) ring.

The ability to generate diverse and complex scaffolds from this starting material is also evident in the synthesis of tetrahydrodipyrazolopyridines through a catalyst-free pseudo-six-component reaction in water. nih.gov This reaction involves the initial formation of a pyrazolone (B3327878) from hydrazine hydrate and ethyl acetoacetate, which then reacts with an aldehyde and ammonium (B1175870) acetate to form the final polycyclic product. nih.gov

Functional Group Interconversions and Advanced Transformations (e.g., Oxidation, Reduction, Substitution)

The functional groups present in ethyl 2-(pyridin-2-ylamino)acetate can undergo various interconversions and advanced transformations to yield a wide array of derivatives.

Oxidation: The pyridine ring in ethyl 2-(pyridin-2-ylamino)acetate can be oxidized to the corresponding N-oxide. For instance, ethyl nicotinate (B505614) can be oxidized to its N-oxide using m-chloroperoxybenzoic acid (m-CPBA). nih.gov While direct oxidation of the title compound is not explicitly detailed, similar methodologies could be applicable. It is also important to note that under certain manganese-based oxidation catalysis conditions, pyridyl-based ligands can decompose to pyridine-2-carboxylic acid. rsc.org

Reduction: The ester group can be reduced to the corresponding alcohol. This transformation can be achieved using standard reducing agents like lithium aluminum hydride. The resulting alcohol can then be used in further synthetic modifications.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents already present on the ring. For example, SN1 and E1 reactions can occur at a carbon center attached to the pyridine ring, leading to substitution or elimination products. youtube.com The outcome of these reactions is influenced by factors such as the stability of the carbocation intermediate and the reaction temperature. youtube.com

The amino group can also be a site for substitution reactions. For instance, it can be acylated or alkylated to introduce new functional groups.

These functional group interconversions and advanced transformations significantly expand the synthetic utility of ethyl 2-(pyridin-2-ylamino)acetate, allowing for the creation of a diverse library of compounds with varied chemical and physical properties.

Spectroscopic Characterization and Crystallographic Analysis of Ethyl 2 Pyridin 2 Ylamino Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For derivatives of ethyl 2-(pyridin-2-ylamino)acetate, ¹H NMR spectra, typically recorded at 400 MHz in solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveal characteristic signals. nih.govrsc.org For instance, in a related compound, ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate, the ethyl group protons appear as a triplet around 1.32 ppm (for the -CH₃ group) and a multiplet around 4.24–4.29 ppm (for the -CH₂- group). nih.gov The aromatic protons of the pyridine (B92270) ring typically resonate in the downfield region of the spectrum. nih.gov

¹³C NMR spectroscopy, often performed at 100 MHz, complements the ¹H NMR data by providing insights into the carbon skeleton. nih.govrsc.org In the aforementioned ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate, the carbonyl carbon of the ester group shows a signal around 164.8 ppm, while the carbons of the ethyl group appear at approximately 61.4 ppm (-CH₂-) and 14.3 ppm (-CH₃). nih.gov The chemical shifts of the pyridine ring carbons provide further confirmation of the molecular structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of Ethyl 2-(pyridin-2-ylamino)acetate

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~1.3 | ~14 |

| Ethyl (-CH₂-) | ~4.1-4.3 | ~61 |

| Ester (C=O) | - | ~165 |

| Pyridine Ring | ~6.5-8.5 | ~111-155 |

Note: Data is generalized from related structures. nih.govbris.ac.uk

Infrared (IR) and Mass Spectrometry (MS) Techniques

Infrared (IR) spectroscopy and mass spectrometry (MS) are instrumental in identifying functional groups and determining the molecular weight of compounds.

IR spectra of ethyl 2-(pyridin-2-ylamino)acetate derivatives exhibit characteristic absorption bands. A strong peak corresponding to the C=O stretching vibration of the ester group is typically observed around 1710-1715 cm⁻¹. nih.govbris.ac.uk The N-H stretching vibration of the secondary amine can also be identified, along with C-O and C-N stretching bands. nih.gov

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. For example, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a common technique used to obtain precise mass-to-charge ratio (m/z) values. nih.gov For ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate, the calculated m/z for the protonated molecule [M+H]⁺ was found to be 347.1060, which closely matched the experimentally observed value of 347.1059. nih.gov

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is a powerful technique that provides a definitive three-dimensional model of a molecule's structure in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.netcmu.edu

For derivatives of ethyl 2-(pyridin-2-ylamino)acetate, X-ray diffraction studies reveal important conformational details. For instance, in ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, the styryl and ester substituents are displaced to opposite sides of the pyridine ring plane. researchgate.netnih.gov In another related structure, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the conformation about the N—C—C—O bond is gauche. researchgate.net The precise bond lengths and angles obtained from these studies are crucial for understanding the electronic and steric effects within the molecule.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture.

Hydrogen Bonding Networks (N—H⋯N, C—H⋯O)

Hydrogen bonds are among the most significant intermolecular forces directing crystal packing. In the crystal structures of ethyl 2-(pyridin-2-ylamino)acetate derivatives, both conventional and unconventional hydrogen bonds are observed.

N—H⋯O hydrogen bonds are common, where the amine proton acts as a donor and a carbonyl oxygen or a nitrogen atom on the pyridine ring acts as an acceptor, often leading to the formation of chains or more complex networks. researchgate.net For example, in 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, N—H⋯O hydrogen bonds link molecules into chains. researchgate.net

Weaker C—H⋯O and C—H⋯N hydrogen bonds also play a crucial role in stabilizing the crystal lattice. In the structure of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, C—H⋯O hydrogen bonds form chains that extend parallel to the a-axis. researchgate.netnih.gov

Table 2: Examples of Hydrogen Bonding in Derivatives of Ethyl 2-(pyridin-2-ylamino)acetate

| Donor | Acceptor | Interaction Type |

| N-H | O=C | N—H⋯O |

| C-H | O=C | C—H⋯O |

| C-H | N (pyridine) | C—H⋯N |

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov By mapping properties onto this surface, one can gain a deeper understanding of the crystal packing.

For a derivative, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, Hirshfeld analysis revealed that the most significant contributions to the crystal packing come from H⋯H (43.6%), C⋯H/H⋯C (15.6%), O⋯H/H⋯O (14.9%), and N⋯H/H⋯N (11.2%) contacts. researchgate.netnih.gov In another case, for 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, F⋯H/H⋯F interactions were the most prominent at 35.6%, followed by O⋯H/H⋯O (17.8%) and H⋯H (12.7%) contacts. researchgate.net This detailed breakdown helps in understanding the relative importance of different types of non-covalent interactions in directing the supramolecular assembly.

Computational Chemistry and Molecular Modeling of N Pyridin 2 Yl Aminoacetate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2-(pyridin-2-ylamino)acetate, DFT calculations can predict a range of electronic properties that are crucial for understanding its reactivity and potential applications.

Key Electronic Properties Investigated by DFT:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For Ethyl 2-(pyridin-2-ylamino)acetate, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Global Reactivity Descriptors: DFT calculations can also be used to determine global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a quantitative measure of the molecule's reactivity.

A hypothetical table of DFT-calculated electronic properties for Ethyl 2-(pyridin-2-ylamino)acetate is presented below.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

Conformational Analysis and Potential Energy Surface Studies

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of Ethyl 2-(pyridin-2-ylamino)acetate involves identifying the most stable conformations (isomers that can be interconverted by rotation around single bonds) and understanding the energy barriers between them.

Potential Energy Surface (PES) studies are conducted by systematically changing the dihedral angles of the rotatable bonds in the molecule and calculating the corresponding energy. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima between conformers. For Ethyl 2-(pyridin-2-ylamino)acetate, key rotations would be around the C-N and C-C single bonds of the acetate (B1210297) and amino groups. The results of such an analysis would reveal the preferred spatial arrangement of the pyridinyl and ethyl acetate moieties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. Comparing the predicted chemical shifts with experimental data can help in the structural elucidation of the molecule and confirm the assignments of the observed peaks.

Vibrational Frequencies: The infrared (IR) and Raman spectra of Ethyl 2-(pyridin-2-ylamino)acetate can be simulated by calculating its vibrational frequencies. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in the molecule. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental spectra.

Below is a hypothetical table of predicted vibrational frequencies for key functional groups in Ethyl 2-(pyridin-2-ylamino)acetate.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3400 |

| C=O (Ester) | Stretching | 1735 |

| C-N | Stretching | 1350 |

| C-O | Stretching | 1200 |

| Pyridine (B92270) Ring | C=C/C=N Stretching | 1600-1450 |

Note: These are typical frequency ranges and the actual predicted values would depend on the specific computational method and basis set used.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For Ethyl 2-(pyridin-2-ylamino)acetate, molecular docking simulations could be used to investigate its binding affinity and mode of interaction with various biological targets. The process involves:

Obtaining the 3D structure of the target protein.

Generating a low-energy conformation of Ethyl 2-(pyridin-2-ylamino)acetate.

"Docking" the ligand into the active site of the protein using a scoring function to evaluate the different binding poses.

The results of a docking study are typically presented as a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed view of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.

QSAR: If a series of N-(pyridin-2-yl)aminoacetate derivatives with known biological activities (e.g., enzyme inhibition) were available, a QSAR model could be developed. This would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods like multiple linear regression or machine learning to build a mathematical equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives.

QSPR: Similarly, a QSPR model could be developed to predict the physicochemical properties of N-(pyridin-2-yl)aminoacetate derivatives, such as solubility, boiling point, or chromatographic retention time.

The development of robust QSAR/QSPR models relies on a diverse dataset of compounds and rigorous statistical validation.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For Ethyl 2-(pyridin-2-ylamino)acetate, DFT calculations could be employed to determine its NLO properties. Molecules with a significant charge transfer character, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit higher NLO responses. The structure of Ethyl 2-(pyridin-2-ylamino)acetate, with its pyridine ring and amino group, suggests it might possess NLO properties worth investigating computationally.

Mechanistic Biological Investigations of N Pyridin 2 Yl Aminoacetate Derivatives

Biological Target Identification and Interaction Profiling

The initial step in understanding the pharmacological potential of N-(pyridin-2-yl)aminoacetate derivatives involves identifying their specific biological targets. Target deconvolution is a critical process for compounds identified through phenotypic screening, aiming to pinpoint the molecules they interact with to produce a biological effect. drughunter.com Methodologies for target identification are varied, with affinity-based chemoproteomics being a common approach. This technique typically involves immobilizing a compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified using methods like mass spectrometry. drughunter.com

For N-(pyridin-2-yl)aminoacetate derivatives, computational methods such as molecular docking are frequently employed to predict and model the interactions between the compounds and potential protein targets. nih.govresearchgate.net These in silico studies help in estimating the binding affinity and identifying the key amino acid residues involved in the interaction, providing a rationale for the observed biological activity. nih.gov For instance, molecular docking has been used to study the binding of 2-pyridin-3-yl-benzo[d] mdpi.comnih.govoxazin-4-one derivatives to the human neutrophil elastase binding site, a target in inflammatory diseases. researchgate.net The dynamics of these interactions, including conformational changes in the protein upon ligand binding, are also crucial aspects of their interaction profile. mdpi.commdpi.com

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Glucosidase)

A significant area of investigation for N-(pyridin-2-yl)aminoacetate derivatives is their potential as enzyme inhibitors, which is a key therapeutic strategy for many diseases, including diabetes and neurodegenerative disorders.

Glucosidase Inhibition: Derivatives of N-(pyridin-2-yl)aminoacetate have demonstrated notable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibiting this enzyme can help manage postprandial hyperglycemia, a primary concern in diabetes management. nih.gov Studies on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones have identified several potent inhibitors. mdpi.comnih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (compound 9a) was found to have a higher inhibitory activity against α-glucosidase than the standard drug, acarbose. mdpi.comnih.gov Similarly, 1,3,4-thiadiazole (B1197879) derivatives have also shown significant α-glucosidase inhibition, with some compounds being nearly 3.7 times more potent than acarbose. nih.gov

The structure-activity relationship analysis indicates that specific substitutions on the pyridine (B92270) and associated rings are crucial for activity. The presence of a phenyl substituent or a 2-thiophene fragment at the fourth position of the pyridone ring significantly enhanced inhibitory action in some series. nih.gov

Interactive Table: α-Glucosidase Inhibition by N-(Pyridin-2-yl)aminoacetate Derivatives

| Compound Reference | Description | IC₅₀ (mM) | Comparison (Acarbose IC₅₀) | Source |

| 9a | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 | 11.96 mM | mdpi.com, nih.gov |

| 9c | 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 | 11.96 mM | mdpi.com, nih.gov |

| 8a | Thiourea derivative | 16.64 | 11.96 mM | nih.gov |

| 8b | Thiourea derivative | 19.79 | 11.96 mM | nih.gov |

| 9b | Thiourea derivative | 21.79 | 11.96 mM | nih.gov |

| 9'b | 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3.66 | 13.88 mM | nih.gov |

| 7b | 1,3,4-thiadiazole derivative with butanoic acid linker | 6.70 | 13.88 mM | nih.gov |

| 7c | 1,3,4-thiadiazole derivative with butanoic acid linker | 8.42 | 13.88 mM | nih.gov |

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is another important enzyme target, particularly in the context of neurodegenerative diseases like Alzheimer's. While direct studies on Ethyl 2-(pyridin-2-ylamino)acetate are limited in the provided context, the general class of pyridine-containing compounds has been investigated for AChE inhibition. mdpi.com The inhibition of AChE by organophosphate and carbamate (B1207046) pesticides is a well-established mechanism, and assays to detect this activity are well-developed. nih.gov N-methylation of norbelladine, a related scaffold, has been shown to enhance inhibition of both acetylcholinesterase and butyrylcholinesterase. mdpi.com

Receptor Modulation and Ligand-Binding Dynamics (e.g., Retinoid X Receptor Alpha)

N-(pyridin-2-yl)aminoacetate derivatives can also exert their effects by modulating nuclear receptors, which are ligand-activated transcription factors. nih.gov The Retinoid X Receptor Alpha (RXRα) is a key member of this family that plays essential roles in cell differentiation, metabolism, and survival. nih.govplos.org

RXRα often functions by forming heterodimers with other nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR) and the retinoic acid receptor (RAR). nih.govmerckmillipore.com The binding of a ligand (an agonist) to RXRα can trigger conformational changes that modulate gene transcription. plos.org Synthetic ligands for RXR, known as rexinoids, have been developed for various therapeutic applications, including cancer and metabolic disorders. plos.org

Research has shown that modulating RXRα can have significant downstream effects. For instance, in chronic myeloid leukemia (CML) cell lines, pre-treatment with RXRα ligands improved the sensitivity of the cells to the tyrosine kinase inhibitor imatinib (B729). nih.gov Overexpression of RXRα in these cells also inhibited proliferation and increased imatinib sensitivity, highlighting the receptor's critical role. nih.gov The biological effects of synthetic rexinoids are mediated through the activation function 2 (AF-2) domain of RXRα, which is crucial for its transcriptional activity. plos.org

Antiproliferative Mechanisms in Cellular Models

The ability of N-(pyridin-2-yl)aminoacetate derivatives to halt cell proliferation has been evaluated in various cancer cell models, revealing complex mechanisms of action.

Cell Viability and Apoptosis Pathway Modulation

A primary mechanism by which these compounds exert antiproliferative effects is by reducing cell viability and inducing apoptosis (programmed cell death). nih.gov Apoptosis is a tightly regulated process that can be initiated through intrinsic (mitochondria-dependent) or extrinsic pathways. nih.gov Research on related heterocyclic compounds shows that they can trigger these pathways, leading to cell shrinkage, chromatin condensation, and eventual cell death. nih.gov For example, the death and elimination of the parasite Toxoplasma gondii by thiosemicarbazone derivatives were associated with apoptosis-like features. nih.gov

Kinase Inhibition (e.g., BRAF, MEK)

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and survival. nih.gov Mutations in kinases within this pathway, such as BRAF and MEK, are common in many cancers, including melanoma, leading to uncontrolled cell proliferation. nih.gov Consequently, inhibitors of BRAF and MEK are important therapeutic agents. nih.govjefferson.edu

Combinations of BRAF and MEK inhibitors have been investigated for their ability to inhibit proliferation and induce apoptosis in melanoma cells. nih.gov While direct evidence linking Ethyl 2-(pyridin-2-ylamino)acetate to BRAF/MEK inhibition is not specified in the search results, the pyridine scaffold is a common feature in many kinase inhibitors. This suggests that derivatives of N-(pyridin-2-yl)aminoacetate could potentially be designed to target these or other kinases involved in cell proliferation.

Antimicrobial and Antiparasitic Efficacy and Modes of Action

Derivatives of N-(pyridin-2-yl)aminoacetate have shown promising activity against a range of pathogenic microbes and parasites.

Antimicrobial Activity: Various pyridine-containing compounds have been synthesized and tested for their antibacterial and antifungal properties. nih.gov For example, certain pyridine-benzothiazole hybrids and Mannich pyrol-pyridine bases have demonstrated moderate to good activity against bacterial strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungal species. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives also exhibited potent antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov

Antiparasitic Activity: The efficacy of these derivatives extends to protozoan parasites. Imidazo[1,2-a]pyridine derivatives have been investigated for their activity against Trichomonas vaginalis. researchgate.net Pyrimido[1,2-a]benzimidazole derivatives have shown significant activity against Leishmania major and Toxoplasma gondii. nih.gov One compound, in particular, was highly active against L. major promastigotes and amastigotes, with EC₅₀ values in the nanomolar range. nih.gov

The mode of action against parasites has been studied in detail for some derivatives. In Toxoplasma gondii, treatment with novel thiosemicarbazone derivatives led to a progressive disorganization of the parasite's secretory system and organelle vesiculation, ultimately causing parasite death and elimination through a process involving features of apoptosis. nih.gov

Interactive Table: Antiparasitic Activity of Pyridine Derivatives

| Compound Reference | Description | Target Parasite | IC₅₀ / EC₅₀ | Source |

| 2a | Pyrimido[1,2-a]benzimidazole derivative | Toxoplasma gondii | 4.59 µM (IC₅₀) | nih.gov |

| 3b | Pyrimido[1,2-a]benzimidazole derivative | Toxoplasma gondii | 2.8 µM (IC₅₀) | nih.gov |

| 2a | Pyrimido[1,2-a]benzimidazole derivative | Leishmania major (amastigotes) | 0.20 µM (EC₅₀) | nih.gov |

| - | Thiosemicarbazone derivatives | Toxoplasma gondii | 0.2-0.7 mM (IC₅₀) | nih.gov |

Agricultural Bioefficacy and Insecticidal Activity Mechanisms

Research into the specific agricultural bioefficacy and insecticidal activity mechanisms of Ethyl 2-(pyridin-2-ylamino)acetate is not extensively documented in publicly available scientific literature. However, the broader class of pyridine derivatives has been a significant area of investigation for the development of new agrochemicals. Numerous studies have demonstrated the potent insecticidal and herbicidal properties of various compounds containing a pyridine ring.

For instance, certain pyridine derivatives have shown high efficacy against crop pests. Studies on related compounds, such as N-substituted pyridine derivatives, have revealed significant insecticidal activity against aphids like Aphis craccivora. nih.govresearchgate.net The mechanism of action for many pyridine-based insecticides, particularly neonicotinoids, involves the disruption of the insect's central nervous system by acting on nicotinic acetylcholine (B1216132) receptors.

Furthermore, research on other functionalized pyridine compounds has demonstrated their potential as herbicides. The mode of action for some of these derivatives involves the inhibition of essential plant enzyme systems, such as the photosystem II (PSII) electron transport chain.

While these findings highlight the general potential of the pyridine scaffold in agrochemical applications, specific data on the insecticidal or herbicidal targets and the precise mechanism of action for Ethyl 2-(pyridin-2-ylamino)acetate remain to be elucidated through dedicated research.

Table 1: Insecticidal Activity of Selected Pyridine Derivatives

| Compound Class | Target Pest(s) | Observed Effect | Reference |

| N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides | Aphis craccivora (nymphs and adults) | Promising insecticidal activity | nih.govresearchgate.net |

| 3-cyano-4,6-distyrylpyridin-2(1H)-thione derivatives | Aphis craccivora (nymphs and adults) | Higher insecticidal activity than acetamiprid (B1664982) after 24h | |

| Pyridin-2-one derivatives | Tetranychus urticae (two-spotted spider mite) | Effective control | ekb.eg |

Synergistic Effects with Other Bioactive Agents

There is currently a lack of specific studies investigating the synergistic effects of Ethyl 2-(pyridin-2-ylamino)acetate with other bioactive agents. However, the concept of enhancing the efficacy of active compounds through formulation with synergists is a well-established practice in the development of agricultural and pharmaceutical products.

In the broader context of pyridine-containing compounds, research has shown that their bioactivity can be significantly enhanced when combined with other substances. For example, a study on pyridin-2-one derivatives demonstrated that their effectiveness against the two-spotted spider mite (Tetranychus urticae) was substantially increased when formulated with a nano synthetic surfactant. ekb.eg This enhancement is attributed to improved formulation stability and delivery of the active ingredient to the target pest.

The LC50 values, which represent the concentration of a substance needed to kill 50% of a test population, were significantly lower for the pyridin-2-one derivatives when combined with the nano surfactant, indicating a potentiation of their toxicity to the mites. ekb.eg This suggests that the biological activity of pyridine-based compounds can be amplified through synergistic interactions with formulation additives.

While this provides a proof-of-concept for synergistic enhancement within the wider class of pyridine derivatives, dedicated research would be required to identify potential synergistic partners for Ethyl 2-(pyridin-2-ylamino)acetate and to quantify the extent of such interactions.

Emerging Research Avenues and Future Perspectives for Ethyl 2 Pyridin 2 Ylamino Acetate

Development of Novel Therapeutic Lead Compounds

The pyridine (B92270) moiety is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.gov Compounds containing the pyridine ring are integral to pharmaceuticals with applications as anti-tumor, anti-inflammatory, analgesic, and antimicrobial agents. nih.gov The structure of Ethyl 2-(pyridin-2-ylamino)acetate serves as a valuable starting point or intermediate for the synthesis of more complex molecules with therapeutic potential. For instance, the related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, is a known intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor. google.comchemicalbook.com This highlights the role of such pyridinyl-amino esters as crucial building blocks in the development of modern pharmaceuticals.

The exploration of pyridine derivatives in drug design is a dynamic field. researchgate.net Their ability to mimic endogenous metabolites and natural products makes them pivotal in the design of new drugs. researchgate.net The derivatization of the Ethyl 2-(pyridin-2-ylamino)acetate core could lead to the discovery of new lead compounds for a variety of diseases.

Table 1: Potential Therapeutic Applications of Pyridine-Based Compounds

| Therapeutic Area | Biological Activity of Pyridine Derivatives | Reference |

|---|---|---|

| Oncology | Anti-tumor agents | nih.gov |

| Inflammation | Anti-inflammatory agents | nih.gov |

| Infectious Diseases | Anti-microbial agents, HIV-1 integrase inhibitors | nih.gov |

Advanced Catalysis and Green Chemistry Applications

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in chemical synthesis. mdpi.com The synthesis of pyridine derivatives is one area where these principles are being actively applied. nih.gov Research has focused on developing environmentally benign catalysts and solvent systems. mdpi.com

For instance, the use of ethyl acetate (B1210297), a component of the target molecule, is itself considered a move towards greener chemistry when used as a solvent, as it is less harmful to the environment than traditional solvents like acetonitrile (B52724) and chlorobenzene. rsc.org The synthesis of related structures, such as Ethyl 3-(pyridin-2-ylamino)propanoate, has been achieved using catalysts like trifluoromethanesulfonic acid in solvents like anhydrous ethanol (B145695). google.comchemicalbook.com

Furthermore, the development of magnetically recoverable nano-catalysts represents a significant advancement in green catalysis for the synthesis of pyridine derivatives. nih.gov These catalysts offer high activity, selectivity, and easy separation from the reaction mixture, allowing them to be reused multiple times without a significant loss in catalytic performance. nih.gov The application of such advanced catalytic systems to the synthesis of Ethyl 2-(pyridin-2-ylamino)acetate and its derivatives could offer more sustainable and efficient manufacturing routes.

Table 2: Green Chemistry Approaches in Pyridine Derivative Synthesis

| Approach | Description | Potential Advantage | Reference |

|---|---|---|---|

| Green Solvents | Use of environmentally friendly solvents like ethyl acetate or ethanol. | Reduced environmental burden and improved pharmaceutical compliance. | mdpi.comrsc.org |

| Reusable Catalysts | Employment of magnetic nano-catalysts for easy separation and reuse. | Increased efficiency, reduced waste, and lower cost. | nih.gov |

Materials Science and Supramolecular Chemistry Applications

The ability of molecules to self-assemble into ordered structures is the foundation of supramolecular chemistry and has profound implications for materials science. The pyridine and ester functional groups within Ethyl 2-(pyridin-2-ylamino)acetate provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking.

A notable example is seen in a complex where a derivative, ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate, coordinates with a lanthanum(III) ion. nih.gov In the crystal structure of this complex, significant supramolecular features are observed, including π-stacking interactions between the pyridyl and triazole rings. These interactions, along with weaker intermolecular forces, guide the assembly of the molecules into layered structures. nih.gov This demonstrates the potential of Ethyl 2-(pyridin-2-ylamino)acetate derivatives to act as ligands for creating novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and potentially functional properties. Such materials have applications in areas like gas storage, separation, and catalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, particularly in drug discovery and materials science. arxiv.org These computational tools can predict the properties and activities of chemical compounds, thereby accelerating the design and discovery process. arxiv.org

ML models, such as graph neural networks (GNNs) and artificial neural networks (ANNs), are being developed to forecast the biological or catalytic activity of molecules based on their structure. nih.govacs.org For example, ML has been used to predict the catalytic activities of bis(imino)pyridine metal complexes in polymerization reactions. nih.gov Such models learn the relationship between molecular descriptors and activity, providing valuable guidance for designing new and more effective compounds. nih.gov

In the context of Ethyl 2-(pyridin-2-ylamino)acetate, ML algorithms could be trained on data from related pyridine derivatives to predict potential therapeutic activities or catalytic performance. arxiv.org This predictive power allows for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing, which saves significant time and resources. arxiv.orgnih.gov The development of models that can understand both chemical structures and textual information from scientific literature further enhances the ability to predict activity for new tasks with limited data. arxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(pyridin-2-ylamino)acetate, and what reaction conditions are critical for high yield?

- Methodological Answer : A common synthesis involves reacting 2-aminopyridine with ethyl chloroacetate under basic conditions (e.g., potassium carbonate in DMF). The reaction typically proceeds at 80–100°C for 6–12 hours. Key parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution), stoichiometric control of the base, and inert atmosphere to prevent side reactions . Alternative routes may involve glycine ester derivatives and glyoxal, as seen in related pyridine-acetate syntheses .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-(pyridin-2-ylamino)acetate, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the ethyl ester triplet (~1.2–1.4 ppm, CH₃) and quartet (~4.1–4.3 ppm, CH₂), along with pyridine ring protons (6.5–8.5 ppm). The NH proton (pyridin-2-ylamino group) appears as a broad singlet near 8.0 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, while pyridine carbons appear between 120–150 ppm .

- IR : Strong C=O stretch (~1740 cm⁻¹) and N–H bend (~1600 cm⁻¹) confirm ester and amine functionalities .

Q. What are the primary research applications of Ethyl 2-(pyridin-2-ylamino)acetate in medicinal chemistry?

- Methodological Answer : This compound serves as a precursor for:

- Heterocyclic scaffolds : Used to synthesize triazine and diazepine derivatives with antimicrobial activity .

- Bioactive intermediates : Its pyridine-acetate core is functionalized for enzyme inhibition studies (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products in the synthesis of Ethyl 2-(pyridin-2-ylamino)acetate?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile to reduce ester hydrolysis .

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity .

- Temperature Control : Lower temperatures (60–70°C) minimize decomposition of the amino-pyridine intermediate .

- Byproduct Analysis : Monitor reaction progress via TLC or HPLC to detect intermediates like ethyl 2-(pyridin-2-yl)acetate (absence of NH stretch in IR indicates incomplete amination) .

Q. What strategies resolve contradictions in crystallographic data for Ethyl 2-(pyridin-2-ylamino)acetate derivatives?

- Methodological Answer :

- SHELX Suite : Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or disordered solvent molecules. The "TWIN" and "BASF" commands refine twin laws and scale factors .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks .

- Data Collection : Ensure high completeness (>95%) and redundancy (>4) for weak data, especially for flexible ester moieties .

Q. How do substituents on the pyridine ring influence the reactivity of Ethyl 2-(pyridin-2-ylamino)acetate in nucleophilic reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the 4-/6-positions increase electrophilicity of the pyridine ring, accelerating SNAr reactions (e.g., with amines or thiols) .

- Steric Effects : Bulky groups (e.g., trifluoromethyl at the 5-position) hinder nucleophilic attack at the 2-position, necessitating higher temperatures or microwave-assisted synthesis .

- Case Study : Compare reactivity of 6-chloro vs. 6-methyl derivatives in Suzuki couplings; EWGs enhance oxidative addition to palladium catalysts .

Critical Analysis of Contradictions

- Synthetic Yields : Discrepancies in reported yields (e.g., 70% vs. 90%) may arise from purification methods (column chromatography vs. recrystallization) or trace moisture in solvents .

- Crystallographic Data : Variability in bond lengths (e.g., C–N in pyridine ring) could reflect temperature-dependent disorder or hydrogen bonding artifacts. SHELXL’s "DELU" and "SIMU" restraints mitigate these issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.